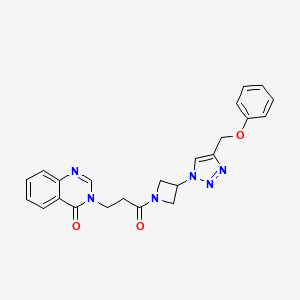

3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

説明

The compound 3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a structurally complex molecule integrating a quinazolinone core with a 1,2,3-triazole-substituted azetidine moiety. Quinazolinones are heterocyclic scaffolds with established biological relevance, including anticancer, antimicrobial, and anticonvulsant activities . The 1,2,3-triazole group, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances pharmacokinetic properties and binding affinity in drug design .

特性

IUPAC Name |

3-[3-oxo-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c30-22(10-11-27-16-24-21-9-5-4-8-20(21)23(27)31)28-13-18(14-28)29-12-17(25-26-29)15-32-19-6-2-1-3-7-19/h1-9,12,16,18H,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVJMYDIPGXYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" typically involves multi-step organic reactions, starting from commercially available starting materials.

- Formation of the Quinazolinone Core:

Starting material: Anthranilic acid or its derivatives.

Key reaction: Cyclization to form the quinazolinone ring.

Reaction conditions: Often carried out under reflux in the presence of dehydrating agents.

- Introduction of the Triazole Ring:

Starting material: Alkyl or aryl azides.

Key reaction: Click chemistry via the Huisgen cycloaddition reaction.

Reaction conditions: Typically performed in the presence of a copper(I) catalyst under mild conditions.

- Attachment of the Phenoxymethyl Group:

Starting material: Appropriate halides or sulfonates.

Key reaction: Nucleophilic substitution.

Reaction conditions: Conducted in polar aprotic solvents with a base.

- Formation of the Azetidine Ring:

Starting material: β-lactam precursors.

Key reaction: Ring-opening followed by cyclization.

Reaction conditions: Carried out under controlled temperatures with specific catalysts.

Industrial Production Methods: Industrial production methods may involve the same steps as laboratory synthesis but optimized for scale, yield, and cost-effectiveness. This often includes continuous flow chemistry, high-throughput synthesis, and advanced purification techniques like chromatography and crystallization.

化学反応の分析

- Oxidation:

Common reagents: Hydrogen peroxide, potassium permanganate.

Conditions: Typically in aqueous or organic solvents.

Major products: Oxidized derivatives of the quinazolinone ring.

- Reduction:

Common reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Conducted in polar solvents at low temperatures.

Major products: Reduced forms of the azetidine and triazole rings.

- Substitution:

Common reagents: Halogenated compounds, nucleophiles.

Conditions: Various solvents depending on the nucleophile.

Major products: Substituted derivatives with different functional groups.

Substituted quinazolinone derivatives.

Triazole-ring modified compounds.

Phenoxymethyl-azetidine linked molecules.

科学的研究の応用

"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" has significant research applications in various domains:

- Chemistry:

Used as a scaffold for developing new organic compounds.

Serves as an intermediate in complex synthetic routes.

- Biology:

Studied for its potential bioactive properties.

Used in assays to study enzyme interactions and inhibition.

- Medicine:

Investigated for its potential as a therapeutic agent.

- Industry:

Utilized in the synthesis of specialty chemicals.

Potential use in the development of advanced materials.

作用機序

The exact mechanism of action for "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" depends on its specific application:

- Molecular Targets:

May interact with specific proteins or enzymes.

Potential targets include kinases, reductases, and transmembrane receptors.

- Pathways Involved:

Can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Inhibits or activates molecular pathways depending on its structure and functional groups.

類似化合物との比較

Key Observations:

Synthetic Efficiency :

- The target compound and its analogs in achieve higher yields (77–86%) due to the reusable Cu@Py-Oxa@SPION catalyst, which minimizes copper leaching and simplifies purification . In contrast, older methods (e.g., alkylation in ) suffer from lower yields (~65%) and require metal catalysts with longer reaction times .

Structural Impact on Activity: The phenoxymethyl-triazole-azetidine side chain in the target compound may enhance lipophilicity and target engagement compared to simpler phenylpropyl derivatives (e.g., ).

Biological Performance: Quinazolinones with alkylthio-triazole substituents () exhibit antioxidant (IC₅₀: 12–18 μM) and antimicrobial (MIC: 4–8 μg/mL against S. aureus) activities, likely due to the thioether and triazole groups’ redox and metal-chelating properties . The target compound’s phenoxymethyl group could further modulate bioavailability and blood-brain barrier penetration.

Limitations: Compounds like require multistep synthesis with hazardous reagents (e.g., 3-chloroazetidinecarboxamide), whereas the target compound’s synthesis uses greener solvents (ethanol/water) and a recoverable catalyst .

生物活性

The compound 3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a complex synthetic molecule that incorporates multiple pharmacologically relevant moieties, including a quinazolinone core and a triazole ring. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into key components:

- Quinazolinone Core : Known for various biological activities including anticancer effects.

- Triazole Ring : Associated with antimicrobial properties and often utilized in drug design.

- Azetidine Moiety : Contributes to the structural diversity and biological activity.

Antimicrobial Activity

Recent studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, compounds containing a triazole ring have shown activity against Gram-positive and Gram-negative bacteria.

The compound's specific structure likely enhances its ability to inhibit bacterial growth by interfering with essential bacterial processes.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Case Study : A study demonstrated that quinazolinone derivatives could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. The compound's mechanism involves the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinone derivatives have been linked to their ability to inhibit pro-inflammatory cytokines. Research indicates that these compounds can reduce levels of TNF-alpha and IL-6 in vitro.

Research Findings : A study showed that treatment with a similar quinazolinone derivative resulted in a significant reduction in inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

The biological activity of 3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes critical for bacterial survival.

- Modulation of Signaling Pathways : The quinazolinone core can interfere with signaling pathways involved in cancer cell proliferation.

- Cytokine Modulation : The compound may alter cytokine production, leading to reduced inflammation.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。